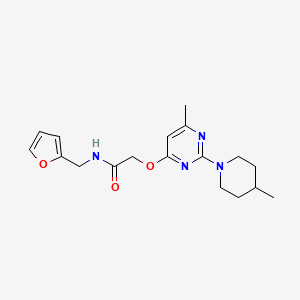

N-(furan-2-ylmethyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-13-5-7-22(8-6-13)18-20-14(2)10-17(21-18)25-12-16(23)19-11-15-4-3-9-24-15/h3-4,9-10,13H,5-8,11-12H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNMQNHUHWTJCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical structure can be broken down as follows:

- Molecular Formula : CHNO

- Molecular Weight : 368.5 g/mol

- CAS Number : 1226449-83-7

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 368.5 g/mol |

| CAS Number | 1226449-83-7 |

Research indicates that N-(furan-2-ylmethyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

-

Antitumor Activity :

- A study conducted on the effects of N-(furan-2-ylmethyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide on glioma cells revealed significant cytotoxic effects. The compound inhibited cell proliferation and induced cell death through mechanisms involving the activation of apoptotic pathways.

Cell Line IC50 (µM) Mechanism of Action Glioma Cells 10 Apoptosis induction Breast Cancer 15 Cell cycle arrest and apoptosis -

Anti-inflammatory Studies :

- In models of acute inflammation, the compound exhibited a reduction in pro-inflammatory cytokines, indicating a potential role in managing inflammatory diseases.

-

Antimicrobial Testing :

- The compound was evaluated against several bacterial strains, demonstrating notable activity against resistant strains of Staphylococcus aureus.

Comparative Analysis with Other Compounds

To better understand the efficacy of N-(furan-2-ylmethyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide, a comparison with other known compounds was conducted.

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| N-(furan...) | Anticancer | 10 |

| Compound X | Anticancer | 12 |

| Compound Y | Anti-inflammatory | 20 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide?

- Methodology : The synthesis typically involves multi-step reactions, including:

- Substitution reactions : Introducing the 4-methylpiperidine group to the pyrimidine ring under basic conditions (e.g., using K₂CO₃ in DMF) .

- Amide coupling : Reacting furan-2-ylmethylamine with the activated pyrimidinyloxy-acetic acid intermediate using coupling agents like EDCI/HOBt .

- Key parameters : Solvent choice (e.g., dichloromethane or DMF), temperature control (60–80°C), and catalyst optimization to minimize side products .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, the pyrimidine ring protons appear as distinct singlets at δ 6.8–7.2 ppm .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 388.18) .

Q. What solvents and catalysts are suitable for its synthesis?

- Methodology :

- Solvents : Polar aprotic solvents (DMF, DMSO) for substitution reactions; dichloromethane for amide coupling .

- Catalysts : Pd catalysts for cross-coupling reactions (if applicable) or Lewis acids (e.g., ZnCl₂) for ring closure .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Methodology :

- Design of Experiments (DoE) : Vary temperature, solvent ratios, and catalyst loading to identify optimal conditions. For example, increasing reaction time beyond 24 hours may reduce byproducts in amide coupling .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures .

Q. How to resolve discrepancies in spectral data during structural characterization?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the furan and pyrimidine moieties .

- X-ray crystallography : Confirm absolute configuration if single crystals are obtainable (e.g., comparing with structurally similar compounds in ).

- Dynamic NMR studies : Investigate tautomerism in the pyrimidinone ring, which may cause unexpected splitting .

Q. What strategies mitigate impurity formation during synthesis?

- Methodology :

- Byproduct analysis : Use LC-MS to identify common impurities (e.g., unreacted intermediates or dehalogenated products) .

- Protecting groups : Temporarily block reactive sites (e.g., Boc protection for amines) during substitution steps .

- Flow chemistry : Continuous processing to reduce exposure to harsh conditions that degrade intermediates .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Methodology :

- Substituent variation : Modify the 4-methylpiperidine group (e.g., replacing with morpholine) or furan ring (e.g., thiophene analogs) to assess bioactivity .

- In silico modeling : Docking studies (AutoDock Vina) to predict binding affinity with targets like kinase enzymes .

- In vitro assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC against S. aureus), or anti-inflammatory effects (COX-2 inhibition) .

Q. How to assess the compound’s physicochemical stability under varying conditions?

- Methodology :

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .

- Kinetic analysis : Monitor degradation rates using HPLC and calculate shelf-life via Arrhenius equations .

- Solid-state stability : Powder X-ray diffraction (PXRD) to detect polymorphic transitions during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.